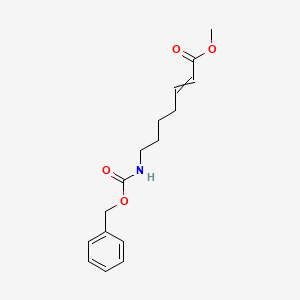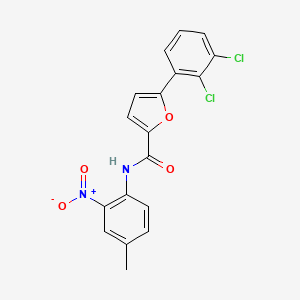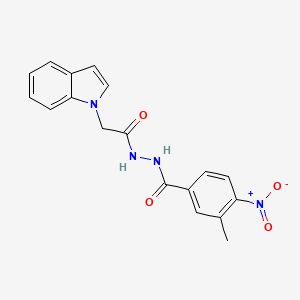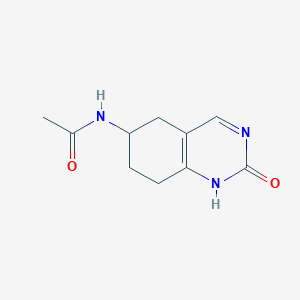![molecular formula C15H17N3O4S B12456209 methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)
methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
The synthesis of methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate typically involves the reaction of methyl 4-aminobenzoate with a thiazole derivative under specific conditions. One common method includes the use of a protic acid catalyzed hetero Diels-Alder coupling reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring. Common reagents used in these reactions include acids, bases, and oxidizing agents.
Scientific Research Applications
Methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring plays a crucial role in its biological activity by interacting with target proteins and altering their function. This interaction can lead to various biological effects, including inhibition of bacterial growth or modulation of inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives, such as:
Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates: Known for their analgesic activity.
2,4-Disubstituted thiazoles: Exhibiting a wide range of biological activities, including antibacterial and antifungal properties
Properties
Molecular Formula |
C15H17N3O4S |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H17N3O4S/c1-16-15-18(2)12(19)8-11(23-15)13(20)17-10-6-4-9(5-7-10)14(21)22-3/h4-7,11H,8H2,1-3H3,(H,17,20) |
InChI Key |
JGNCUEMUKLIDNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)CC(S1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3-Chloro-2-methylphenyl)-3-{N'-[4-(N'-{3-[(3-chloro-2-methylphenyl)carbamoyl]propanoyl}hydrazinecarbonyl)butanoyl]hydrazinecarbonyl}propanamide](/img/structure/B12456154.png)


![2-[3-(acetylamino)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12456169.png)

![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
